molecular formula C20H15F3N4OS B447486 2-(1,3-benzothiazol-2-yl)-4-[(4-ethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 354542-81-7

2-(1,3-benzothiazol-2-yl)-4-[(4-ethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B447486
CAS No.: 354542-81-7
M. Wt: 416.4g/mol
InChI Key: GRKOSGVULGEBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-yl)-4-[(4-ethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[(4-ethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazolone moieties. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-4-[(4-ethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-4-[(4-ethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or a tool for studying biological processes.

    Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[(4-ethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,3-benzothiazol-2-yl)-4-[(4-ethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one include other benzothiazole derivatives and pyrazolone compounds. These compounds may share some structural features and chemical properties but differ in their specific functional groups and overall molecular architecture.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can confer unique chemical reactivity and biological activity

Properties

CAS No.

354542-81-7

Molecular Formula

C20H15F3N4OS

Molecular Weight

416.4g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[(4-ethylphenyl)iminomethyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C20H15F3N4OS/c1-2-12-7-9-13(10-8-12)24-11-14-17(20(21,22)23)26-27(18(14)28)19-25-15-5-3-4-6-16(15)29-19/h3-11,26H,2H2,1H3

InChI Key

GRKOSGVULGEBSX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Origin of Product

United States

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